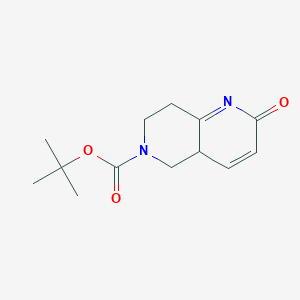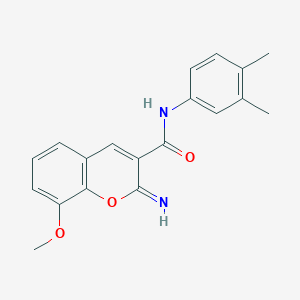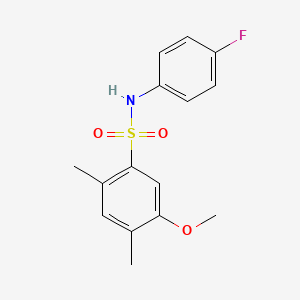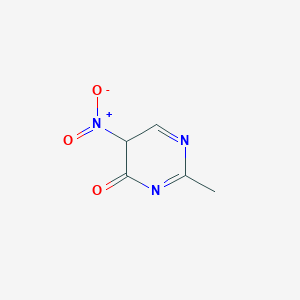
2-methyl-5-nitro-5H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-5H-pyrimidin-4-one typically involves the nitration of 2-methyl-5H-pyrimidin-4-one. One common method includes the reaction of 2-methyl-5H-pyrimidin-4-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance safety by controlling the exothermic nitration reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitro-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Methyl-5-amino-5H-pyrimidin-4-one.
Substitution: 2-Methyl-5-substituted-5H-pyrimidin-4-one derivatives.
Oxidation: 2-Carboxy-5-nitro-5H-pyrimidin-4-one.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitro-5H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-nitro-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The nitro group can participate in redox reactions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-amino-5H-pyrimidin-4-one: A reduction product of 2-methyl-5-nitro-5H-pyrimidin-4-one.
2-Methyl-5-chloro-5H-pyrimidin-4-one: A substitution product where the nitro group is replaced by a chlorine atom.
2-Carboxy-5-nitro-5H-pyrimidin-4-one: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H5N3O3 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2,4H,1H3 |
Clave InChI |
QALAVYPKVCCLOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C(C=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



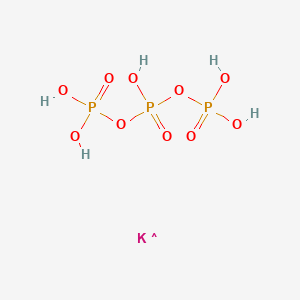
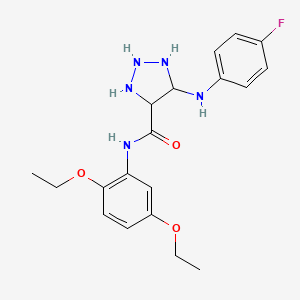
![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344398.png)
![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)
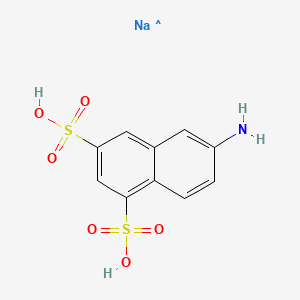
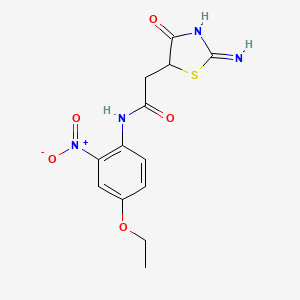
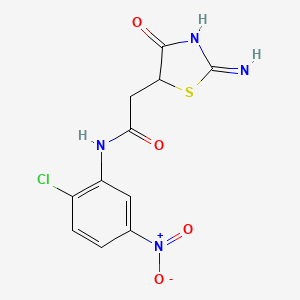
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
![4-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12344430.png)

